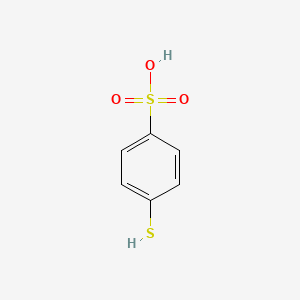

4-Mercaptobenzenesulfonic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-mercaptobenzenesulfonic acid derivatives often involves complex chemical reactions, aiming to introduce or modify functional groups to achieve desired properties. For example, Sławiński et al. (2013) describe the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives through reactions involving N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other components, highlighting the compound's versatility in synthesizing antibacterial agents (Sławiński et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-mercaptobenzenesulfonic acid and its derivatives plays a crucial role in their chemical behavior and application potential. Li et al. (2015) conducted a comprehensive study using vibrational spectroscopy and density functional theory (DFT) to analyze the molecular structure of 4-mercaptobenzoic acid, a closely related compound. Their work involved predicting IR and Raman spectra for the molecule, with experimental data supporting the theoretical models. This research provides insights into the molecular vibrations and structural characteristics of such compounds (Li et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-mercaptobenzenesulfonic acid often result in the formation of complex molecules with varied applications. For instance, the synthesis of ZnO/4-mercaptobenzoic acid/Au composite particles by Li et al. (2013) showcases the compound's utility in preparing materials with potential applications in catalysis and sensing. This study demonstrates how 4-mercaptobenzoic acid can serve as a linker between ZnO particles and Au nanoparticles, emphasizing the compound's role in fabricating nanostructured materials (Li et al., 2013).

Physical Properties Analysis

The physical properties of 4-mercaptobenzenesulfonic acid, such as solubility, melting point, and crystalline structure, are critical for its application in various domains. Although specific studies focusing on these aspects were not identified in the current search, understanding these properties is essential for optimizing the compound's use in synthesis and application processes.

Chemical Properties Analysis

The chemical properties of 4-mercaptobenzenesulfonic acid, including its reactivity, stability, and interaction with other molecules, determine its utility in chemical syntheses and applications. The work by Sun et al. (2021) on using 4-mercaptobenzoic acid as a matrix for mass spectrometry analysis of metals underscores the compound's chemical properties that facilitate its role in enhancing MS signal intensity and reproducibility in metal analysis (Sun et al., 2021).

Applications De Recherche Scientifique

1. Surface-Enhanced Raman Scattering (SERS)

- Application Summary: 4-Mercaptobenzenesulfonic acid (4-MBA) is used as a probe molecule in Surface-Enhanced Raman Scattering (SERS). It is demonstrated that the PVP-protected silver nanocubes films (PVP-Ag NCs) have better SERS activity with an order of magnitude larger enhancement factors (EF) than the PVP-protected silver nanospheres films and the PVP-protected silver hybrid shapes films .

- Methods of Application: The PVP-protected silver nanostructures of various shapes, including nanocubes, nanospheres, and hybrid shapes with nanospheres and nanorods, on the surface of glass or Si substrates (PVP-Ag films) are prepared by using electrostatic self-assembly .

- Results or Outcomes: The EF of 4-MBA on the PVP-Ag NCs film are up to 5.38 × 10^6, and the detection limit is at least down to 10^−8 M .

2. Analysis of N-glycopeptides

- Application Summary: A very simple and amazing approach was proposed to synthesize MPBA functionalized magnetic nanoparticles via the interaction between Fe and SH, and the as-prepared nanoparticles were successfully applied for the efficient analysis of glycopeptides in complex bio-samples with sensitivity and selectivity .

- Methods of Application: The synthesis of MPBA functionalized magnetic nanoparticles is achieved via the interaction between Fe and SH .

- Results or Outcomes: The as-prepared nanoparticles were successfully applied for the efficient analysis of glycopeptides in complex bio-samples with sensitivity and selectivity .

Safety And Hazards

4-Mercaptobenzenesulfonic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNVDPBWRTOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221537 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptobenzenesulfonic acid | |

CAS RN |

7134-41-0 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7134-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

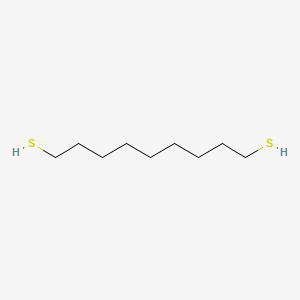

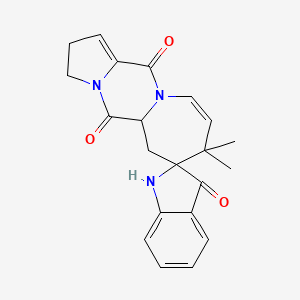

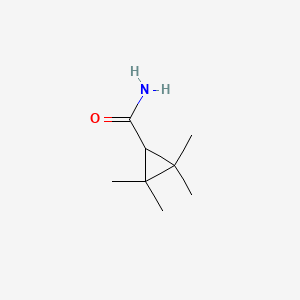

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

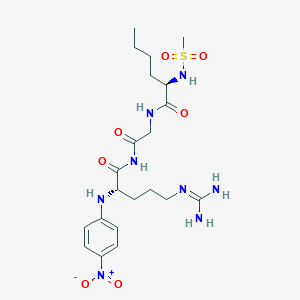

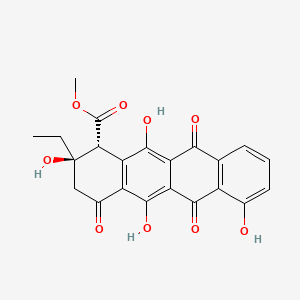

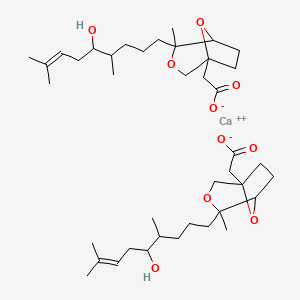

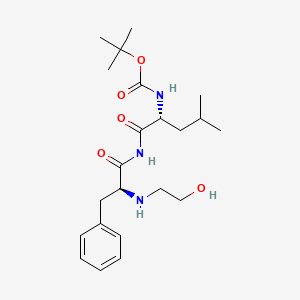

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

![3-[2-(3,4-Dioxobutan-2-yloxy)ethoxy]-2-oxobutanal](/img/structure/B1202479.png)

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)